molecular formula C12H16F3N B13411388 alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-19-7

alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13411388
CAS No.: 74051-19-7
M. Wt: 231.26 g/mol
InChI Key: CRAOLAMDWMFNOZ-UHFFFAOYSA-N
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Description

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves the alkylation of a phenethylamine derivative. One common method is the reaction of a phenethylamine with ethyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets in the body. It is known to modulate the activity of neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter release and uptake, affecting neural activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    Dexfenfluramine: A serotoninergic anorectic drug with a similar phenethylamine structure.

    Alpha-methyltryptamine: A stimulant and psychoactive drug with structural similarities.

Uniqueness

Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74051-19-7

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-amine

InChI

InChI=1S/C12H16F3N/c1-3-11(2,16)8-9-5-4-6-10(7-9)12(13,14)15/h4-7H,3,8,16H2,1-2H3

InChI Key

CRAOLAMDWMFNOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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